4,5-Dimethylthiazole-2-thiol

Descripción

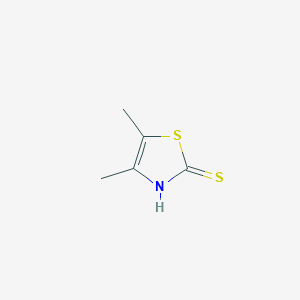

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHBRTFQIYIHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201722 | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-51-9 | |

| Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5351-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Thiolation of 4,5-Dimethylthiazole Derivatives

The most widely reported method involves the direct thiolation of 4,5-dimethylthiazole using hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a leaving group (e.g., halogen or hydroxyl) on the thiazole ring.

Reaction Conditions:

-

Reactants: 4,5-Dimethylthiazole, H₂S gas.

-

Catalyst: Transition metal catalysts (e.g., nickel or palladium complexes).

-

Temperature: 80–120°C.

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).

The mechanism involves the activation of H₂S by the catalyst, followed by nucleophilic attack on the electrophilic carbon at the 2-position of the thiazole ring. Side products, such as disulfides or over-sulfonated derivatives, are minimized by controlling H₂S flow rate and reaction time.

Cyclization of Precursors with Carbon Disulfide

An alternative approach involves cyclizing a thiourea or dithiocarbamate precursor with carbon disulfide (CS₂) under basic conditions. For example, 4,5-dimethyl-2-aminothiazole reacts with CS₂ in the presence of potassium hydroxide (KOH) to form the target compound.

Reaction Equation:

Optimized Parameters:

-

Molar Ratio: 1:1.2 (amine to CS₂).

-

Base: KOH (2 equivalents).

-

Temperature: 60–80°C.

-

Reaction Time: 4–6 hours.

This method is advantageous for avoiding hazardous H₂S gas but requires careful pH control to prevent hydrolysis of the thiol group.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors are employed to enhance reaction control and minimize exposure to toxic intermediates like H₂S.

Key Features:

-

Reactor Type: Tubular or microchannel reactors.

-

Pressure: 5–10 bar (to maintain H₂S in solution).

-

Residence Time: 10–30 minutes.

-

Catalyst Recovery: Immobilized catalysts on solid supports for reuse.

Advantages:

Batch Process Optimization

Large-scale batch production uses autoclaves with automated H₂S delivery systems.

Typical Protocol:

-

Charge 4,5-dimethylthiazole (1.0 mol) and catalyst (0.05 mol) into the reactor.

-

Introduce H₂S gas at 1.5 mol equivalents over 2 hours.

-

Maintain temperature at 100°C with stirring for 4 hours.

-

Quench the reaction with aqueous NaOH and isolate the product.

Purification and Isolation Techniques

Recrystallization

Crude product is purified via recrystallization using ethanol-water mixtures.

Procedure:

-

Dissolve the crude product in hot ethanol (70°C).

-

Gradually add deionized water until cloudiness appears.

-

Cool to 4°C for 12 hours.

-

Filter and wash with cold hexane.

Vacuum Distillation

For high-purity requirements (>99%), short-path distillation is employed.

Conditions:

-

Temperature: 110–120°C (at 5 mmHg).

-

Collection Range: 115–118°C.

Limitations: Thermal degradation risks if overheated.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| H₂S Thiolation | H₂S, Catalyst | 60–75% | 98% | High |

| CS₂ Cyclization | CS₂, KOH | 50–65% | 95% | Moderate |

| Continuous Flow | H₂S, Immobilized Catalyst | 90–95% | 99% | Industrial |

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethylthiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Antioxidant and Cytotoxicity Assays

DMTT is widely recognized for its role in cytotoxicity assays, particularly through the MTT assay, which assesses cell viability based on metabolic activity. In this assay, DMTT is reduced to a colored formazan product by viable cells, allowing quantification of cell viability and proliferation. This method has been extensively used in drug screening and toxicity testing.

| Assay Type | Description | Key Findings |

|---|---|---|

| MTT Assay | Measures cell viability by detecting metabolic activity using DMTT. | Effective for assessing cytotoxicity of anticancer compounds. |

| LDH Assay | Evaluates cell membrane integrity by measuring lactate dehydrogenase release. | Correlates with cell death; often used alongside MTT assays. |

Case Study: MTT Assay in Cancer Research

A study demonstrated the efficacy of various thiazole derivatives against human cancer cell lines using the MTT assay. Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating their potential as anticancer agents .

Analytical Chemistry Applications

2.1. Thiol Detection Probes

DMTT has been employed as a thiol-sensitive dye for measuring oxidative stress in biological systems. Its reactivity with thiols allows for the development of fluorescent probes that can quantify intracellular biothiol levels under stress conditions.

| Probe Type | Mechanism | Applications |

|---|---|---|

| Fluorescent Probes | DMTT reacts with thiols to enhance fluorescence signal. | Used for real-time monitoring of oxidative stress in cells. |

| Biothiol Probes | Selectively detects glutathione over other biothiols like cysteine. | Important for studying redox states in various diseases. |

Case Study: Detection of Oxidative Stress

In a study utilizing HepG2 cells, DMTT-based probes effectively monitored changes in biothiol levels under oxidative stress, demonstrating potential for high-throughput screening of antioxidant drugs .

Pharmaceutical Applications

3.1. Drug Development

Thiazole derivatives, including DMTT, have been synthesized and tested for their pharmacological properties. These compounds have shown promise in treating various conditions due to their biological activities.

Case Study: Anticancer Activity

Research indicated that thiazole derivatives containing DMTT showed enhanced activity against glioblastoma and melanoma cell lines, highlighting their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4,5-Dimethylthiazole-2-thiol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 4,5-dimethylthiazole-2-thiol are best understood by comparing it to analogs with modified substituents, heterocyclic cores, or saturation states. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Structural and Functional Differences

Heterocyclic Core Variations :

- Thiazole vs. Imidazole : 4,5-Diphenyl-2-imidazolethiol replaces the thiazole ring with an imidazole core, altering electronic properties and hydrogen-bonding capacity. Imidazole derivatives are often prioritized in drug design due to their bioisosteric resemblance to purines .

- Saturation Effects : Thiazoline (4,5-dimethyl-2-isobutyl-3-thiazoline) and dihydrothiazole (2,4,5-trimethyl-4,5-dihydrothiazole) feature partially saturated rings, reducing aromaticity and increasing conformational flexibility. This decreases stability and reactivity compared to fully aromatic thiazoles .

Substituent Modifications: Thiol (-SH) vs. Methylthio (-SMe): The thiol group in this compound is more nucleophilic and acidic (pKa ~6–8) than the methylthio group in 4,5-dimethyl-2-(methylthio)thiazole, enabling disulfide bond formation or metal coordination in the former .

Physicochemical Properties :

- Boiling Points : Aromatic thiazoles (e.g., this compound, B.P. 214.5°C) generally have higher boiling points than saturated analogs (e.g., 4,5-dimethyl-2-isobutyl-3-thiazoline, B.P. 233.5°C), reflecting differences in intermolecular forces .

- Density and Polarity : The density of this compound (1.28 g/cm³) exceeds that of 4,5-dimethyl-2-isobutyl-3-thiazoline (1.04 g/cm³), likely due to tighter molecular packing in the crystalline thiol .

Reactivity and Applications :

- This compound’s thiol group facilitates condensation reactions (e.g., with hydroxylamine hydrochloride to form oxime derivatives) and participation in Michael additions .

- In contrast, methylthio-substituted analogs (e.g., 4,5-dimethyl-2-(methylthio)thiazole) are less reactive in nucleophilic substitutions but may exhibit enhanced stability in oxidative environments .

Research Implications

- Pharmacological Potential: Thiazole-thiol derivatives are precursors to bioactive molecules, such as antimicrobial and anticancer agents. The -NH and -SH groups in these compounds enable interactions with biological targets (e.g., enzyme active sites) .

- Material Science : The electronic properties of thiazoles make them candidates for organic semiconductors, though substituent choices (e.g., phenyl vs. methyl) tune conductivity and solubility .

Actividad Biológica

4,5-Dimethylthiazole-2-thiol (DMTh) is a thiazole derivative characterized by its unique structure, which includes a thiazole ring and a thiol group. With the molecular formula and a molecular weight of approximately 145.25 g/mol, DMTh has garnered attention for its diverse biological activities, particularly in cancer research and enzyme inhibition.

The biological activity of DMTh can be attributed to its interactions with various biological targets. The compound exhibits the following mechanisms:

- Enzyme Inhibition : DMTh has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that DMTh can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

- Biochemical Pathways : It affects multiple biochemical pathways, including those related to neurotransmitter synthesis and cellular signaling.

Biological Activities

DMTh has been studied for several biological activities:

- Anticancer Properties : Research indicates that DMTh exhibits inhibitory effects against various cancer cell lines. For instance, it has shown cytotoxic effects on HL-60 (human promyelocytic leukemia) and SKOV-3 (human ovarian carcinoma) cell lines with notable IC50 values .

- Antioxidant Activity : The compound's thiazole structure contributes to its antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Effects : Similar thiazole derivatives have been documented to possess antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of DMTh:

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that DMTh inhibited the viability of cancer cells. For example, compounds derived from DMTh exhibited IC50 values ranging from 19.5 µM to over 30 µM against different cell lines .

- Apoptosis Induction : The acridine orange/ethidium bromide staining technique revealed that treatment with DMTh led to apoptosis in SKOV-3 cells. This was evidenced by the staining patterns indicating loss of membrane integrity and nuclear condensation .

- Structure-Activity Relationship : Research on related compounds suggests that modifications to the thiazole ring can significantly influence biological activity. For instance, electron-withdrawing groups were found to diminish cytotoxic effects .

Comparative Analysis

To better understand the uniqueness of DMTh, it is useful to compare it with other thiazole derivatives:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Thiazole ring with two methyl groups | Anticancer; induces apoptosis |

| Benzothiazole-2-thiol | Contains a benzene ring attached to thiazole | Anticancer; induces apoptosis |

| 2-Mercapto-4-methylthiazole | Similar thiazole structure; one methyl group | Antimicrobial properties |

Pharmacokinetics

The pharmacokinetic profile of DMTh indicates that it is slightly soluble in water but more soluble in alcohol and ether. This solubility profile is crucial for its bioavailability and efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dimethylthiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization and nucleophilic substitution reactions. For example, thiazole rings can be formed by reacting α-haloketones with thiourea derivatives under reflux in ethanol or dichloroethane . Optimization involves adjusting reaction time (e.g., 12–18 hours for cyclization) and reagent stoichiometry. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in 1,2-dichloroethane has been used to enhance chlorination efficiency, though yields vary depending on solvent polarity and temperature control . Purification via recrystallization (water-ethanol mixtures) improves purity to >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.